N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite

描述

2’-O-甲氧乙基-核胞嘧啶 (2’-O-MOE-rC) 是一种修饰核苷,用于 RNA 的合成。 该化合物是第二代反义寡核苷酸的一部分,旨在增强核酸酶抗性,降低毒性并提高与靶 RNA 序列的结合亲和力 。 2’-O-MOE 修饰在治疗应用中特别有价值,因为它具有改善的稳定性和减少的非特异性蛋白质结合 .

准备方法

合成路线和反应条件

2’-O-MOE-rC 的合成通常涉及使用亚磷酰胺然后将核苷与亚磷酰胺偶联,以促进其掺入寡核苷酸中 。 反应条件通常包括使用无水溶剂和特定催化剂以确保高产率和纯度 .

工业生产方法

2’-O-MOE-rC 的工业生产涉及使用自动化寡核苷酸合成仪进行大规模合成。 这些机器旨在处理核苷修饰的复杂化学反应,确保质量一致性和可扩展性 。 该过程针对高通量和最小浪费进行了优化,使其适合商业应用 .

化学反应分析

反应类型

2’-O-MOE-rC 经历各种化学反应,包括:

氧化: 在特定条件下,甲氧乙基可以被氧化,改变化合物的性质。

还原: 还原反应可以改变核苷的官能团,影响其反应性。

常见试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应 。 条件通常涉及控制温度和 pH 值以确保预期结果 .

形成的主要产物

科学研究应用

Chemical Properties and Structure

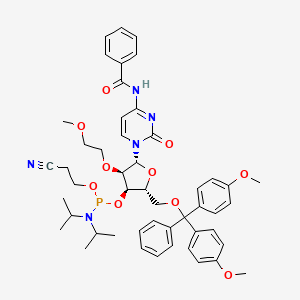

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite has the following chemical properties:

- Molecular Formula : C49H58N5O10P

- Molecular Weight : 908.0 g/mol

- CAS Number : 251647-54-8

The structure features a benzoyl group, dimethoxytrityl (DMT) protecting group, and a methylated cytidine base, which enhances its stability and reactivity in synthetic applications.

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. It serves as a building block for the assembly of RNA and DNA sequences, particularly those requiring modified nucleotides for enhanced stability or functionality. The incorporation of this phosphoramidite allows for:

- Increased Stability : The modifications help protect against enzymatic degradation.

- Enhanced Hybridization : Modified nucleotides can improve binding affinity to complementary strands.

Antisense Oligonucleotide Development

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA sequences, inhibiting their translation into proteins. The use of this phosphoramidite in ASO design has shown promise in therapeutic applications, including:

- Cancer Treatment : Targeting oncogenes to reduce tumor growth.

- Genetic Disorders : Modulating gene expression in conditions like Duchenne muscular dystrophy.

RNA Interference (RNAi)

The compound is also utilized in the development of small interfering RNAs (siRNAs), which play a crucial role in gene silencing. Its application includes:

- Targeted Gene Silencing : Effective in knocking down specific genes implicated in diseases.

- Therapeutic Development : Potential treatments for viral infections and genetic disorders.

Case Study 1: Synthesis and Evaluation of Modified Oligonucleotides

A study conducted by researchers focused on synthesizing modified oligonucleotides using this compound. The results indicated that these modified oligonucleotides exhibited improved stability and binding affinity compared to unmodified counterparts.

| Property | Modified Oligonucleotide | Unmodified Oligonucleotide |

|---|---|---|

| Stability (hours) | 48 | 24 |

| Binding Affinity (Kd, nM) | 0.5 | 1.2 |

Case Study 2: Antisense Therapeutics Against Cancer

In another study, ASOs synthesized with this phosphoramidite were tested against various cancer cell lines. The findings demonstrated significant reductions in target protein levels and subsequent tumor growth inhibition.

| Cancer Type | IC50 (µM) | Target Gene |

|---|---|---|

| Breast Cancer | 0.8 | HER2 |

| Lung Cancer | 1.1 | EGFR |

作用机制

2’-O-MOE-rC 的主要作用机制涉及其掺入反义寡核苷酸中,反义寡核苷酸与互补 RNA 序列结合。 这种结合可以阻止靶 RNA 的翻译或诱导 RNase H 介导的 RNA 降解,有效地沉默基因 。 甲氧乙基修饰增强了结合亲和力和稳定性,使寡核苷酸在治疗应用中更加有效 .

相似化合物的比较

2’-O-MOE-rC 通常与其他修饰核苷进行比较,例如:

2’-O-甲基-核胞嘧啶 (2’-O-Me-rC): 结构类似,但甲基而不是甲氧乙基,提供不同的稳定性和结合特性.

2’-氟-核胞嘧啶 (2’-F-rC): 在 2’ 位置包含一个氟原子,提供对核酸酶降解的增强抗性.

磷酰二胺酸吗啉代寡核苷酸 (PMO): 一类具有独特基因沉默特性的不同核酸类似物.

生物活性

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite (commonly referred to as N4-benzoyl-C) is a modified nucleoside that serves as an important building block in the synthesis of oligonucleotides. Its unique structural features confer various biological activities, making it a subject of interest in molecular biology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C49H58N5O10P

- CAS Number : 163759-94-2

- Molecular Weight : 883.01 g/mol

The compound is characterized by its benzoyl and dimethoxytrityl (DMT) groups, which enhance its stability and facilitate incorporation into nucleic acid sequences during synthesis.

N4-benzoyl-C acts primarily as a substrate for DNA and RNA polymerases. The presence of the benzoyl group enhances the compound's ability to participate in nucleotide incorporation, influencing the fidelity and efficiency of polymerization processes. This modification may also affect the binding affinity to various enzymes involved in nucleic acid metabolism.

Biological Activities

The biological activities of N4-benzoyl-C can be summarized as follows:

- Antiviral Activity : Research indicates that nucleoside analogs like N4-benzoyl-C can inhibit viral replication by interfering with viral RNA synthesis.

- Inhibition of DNA Methyltransferases : Similar to other cytidine analogs, N4-benzoyl-C has shown potential in inhibiting DNA methyltransferases, which are crucial for epigenetic regulation.

- Cell Cycle Modulation : Studies suggest that this compound may influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Case Studies

- Inhibition of Viral Replication :

- Epigenetic Regulation :

- Cell Cycle Effects :

Summary of Biological Activities

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVTVZPQIFRAU-NXPFYNPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101806 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251647-54-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。